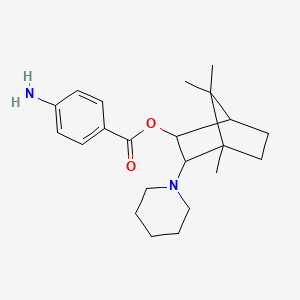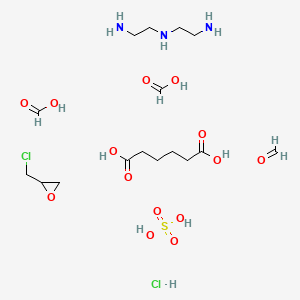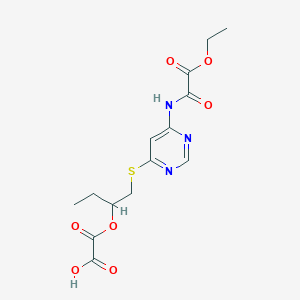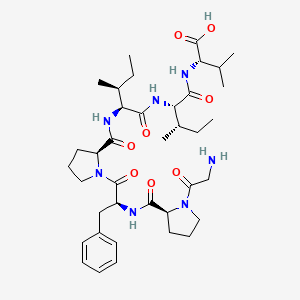![molecular formula C6H8O7 B14437790 2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid CAS No. 74229-32-6](/img/structure/B14437790.png)
2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid, also known as triethylene glycol diacetate, is an organic compound with the molecular formula C10H18O6. It is a diester derived from triethylene glycol and acetic acid. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid typically involves the esterification of triethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield triethylene glycol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Triethylene glycol and acetic acid.
Transesterification: New ester and alcohol.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid involves its ability to act as a solvent and reactant in various chemical processes. Its ester bonds can undergo hydrolysis, releasing triethylene glycol and acetic acid, which can participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets and pathways, making it versatile in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylene glycol: A related compound with similar properties but without the ester functional groups.
Diethylene glycol diacetate: Another ester with similar applications but different molecular structure.
Ethylene glycol diacetate: A simpler ester with fewer ethylene glycol units.
Uniqueness
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is unique due to its specific molecular structure, which provides it with distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
74229-32-6 |
|---|---|
Molekularformel |
C6H8O7 |
Molekulargewicht |
192.12 g/mol |
IUPAC-Name |
2-[2-(carboxymethoxy)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-12-3-6(11)13-2-5(9)10/h1-3H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
SYHVKQDWXOIAAR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)OCC(=O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


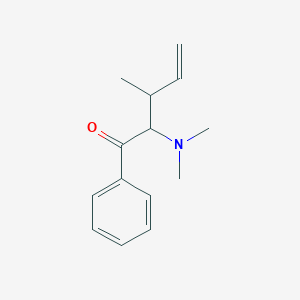
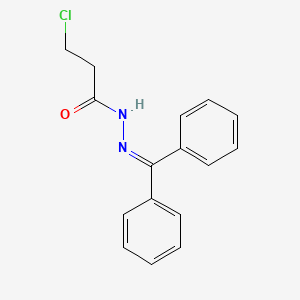
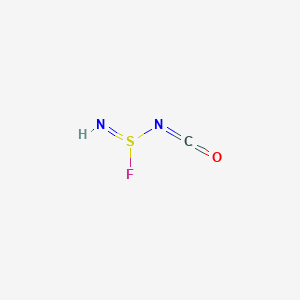

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

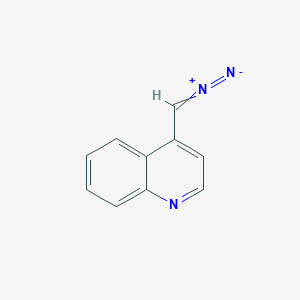

![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
